molecular formula C8H8BrNO B2929024 1-(3-bromophenyl)-N-methylmethanimine oxide CAS No. 16089-74-0

1-(3-bromophenyl)-N-methylmethanimine oxide

Cat. No. B2929024
CAS RN: 16089-74-0
M. Wt: 214.062
InChI Key: IDVIRZLUYGWNOI-UXBLZVDNSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical state, melting point, boiling point, and solubility. For example, “(3-Bromophenyl)diphenylphosphine Oxide” has a molecular weight of 357.19 and is a solid at 20 degrees Celsius .

Scientific Research Applications

Atmospheric Chemistry

  • Role in Atmospheric Chemistry : Bromine, as part of compounds like 1-(3-bromophenyl)-N-methylmethanimine oxide, can act as a catalyst for the recombination of ozone. Bromine-containing compounds are more efficient than nitric oxide or chlorine in this regard. They are found in small concentrations in the lower atmosphere, originating from marine activities, combustion of leaded gasoline, and use of agricultural fumigants like methyl bromide (Wofsy, McElroy, & Yung, 1975).

Chemical Synthesis and Reactions

  • Synthesis and Stereochemistry : The synthesis of 1-(3-bromophenyl)-N-methylmethanimine oxide involves complex chemical reactions, contributing to the understanding of stereochemistry in organic compounds. For instance, the synthesis of similar bromine compounds involves reactions in various solvents, providing insights into their stereochemical properties (Mazhar-ul-Haque et al., 1981).

Environmental Impact

  • Environmental Impact of Bromine Compounds : Studies on the environmental impact of bromine compounds, including their role in atmospheric chemistry and impact on the ozone layer, are significant. For example, research on the use of bromine pentafluoride in extracting oxygen from oxides and silicates for isotopic analysis highlights the diverse applications and environmental considerations of bromine compounds (Clayton & Mayeda, 1963).

Photoinitiated Reactions

  • Photoinitiated Reactions : Bromine compounds play a role in photoinitiated reactions, which is a field of interest in organic chemistry. These reactions involve the transformation of certain bromine-containing compounds under the influence of light, leading to the production of other chemically significant compounds (Cowley, Humber, Laundon, & Long, 1983).

Atmospheric Oxidation Processes

  • Atmospheric Oxidation of N-Methylmethanimine : The OH-initiated photo-oxidation of N-methylmethanimine, which is structurally similar to 1-(3-bromophenyl)-N-methylmethanimine oxide, has been studied. This research is crucial for understanding the atmospheric degradation and fate of similar compounds (Bunkan et al., 2022).

Tropospheric Chemistry

  • Impact on Tropospheric Chemistry : The presence and chemistry of bromine compounds like 1-(3-bromophenyl)-N-methylmethanimine oxide in the troposphere can significantly affect atmospheric processes. They contribute to the reduction of ozone and alter the oxidation pathways of other atmospheric constituents, such as dimethyl sulfide (DMS) (Glasow, Kuhlmann, Lawrence, Platt, & Crutzen, 2004).

Soil Interactions

  • Soil Interactions and Atmospheric Implications : The interaction of bromine-containing compounds with soils can be a significant sink for atmospheric methyl bromide, a related compound. This interaction is bacterially mediated and affects the compound's atmospheric lifetime, with implications for ozone depletion (Shorter et al., 1995).

Future Directions

The future directions for the study of “1-(3-bromophenyl)-N-methylmethanimine oxide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics could be explored .

properties

IUPAC Name

1-(3-bromophenyl)-N-methylmethanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-10(11)6-7-3-2-4-8(9)5-7/h2-6H,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVIRZLUYGWNOI-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC(=CC=C1)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1=CC(=CC=C1)Br)/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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